molecular formula C19H22N2O2 B5839958 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B5839958
M. Wt: 310.4 g/mol
InChI Key: YRFVHFIYBNUFGS-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an isoquinoline ring system and a methoxy-substituted phenyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves the following steps:

    Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

    Acylation: The isoquinoline derivative is then acylated using an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.

    Methoxy Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to a tetrahydroisoquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The isoquinoline ring system can intercalate with DNA, while the acetamide group can form hydrogen bonds with proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide: Lacks the methoxy group.

    N-(2-methoxy-5-methylphenyl)acetamide: Lacks the isoquinoline ring.

Uniqueness

The presence of both the isoquinoline ring and the methoxy-substituted phenyl group in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide makes it unique. This combination can result in distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-7-8-18(23-2)17(11-14)20-19(22)13-21-10-9-15-5-3-4-6-16(15)12-21/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFVHFIYBNUFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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